

# Application Notes: Recommended Cell Lines for Studying Fatostatin's Effects

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## Compound of Interest

Compound Name: *Fatostatin*

Cat. No.: *B527787*

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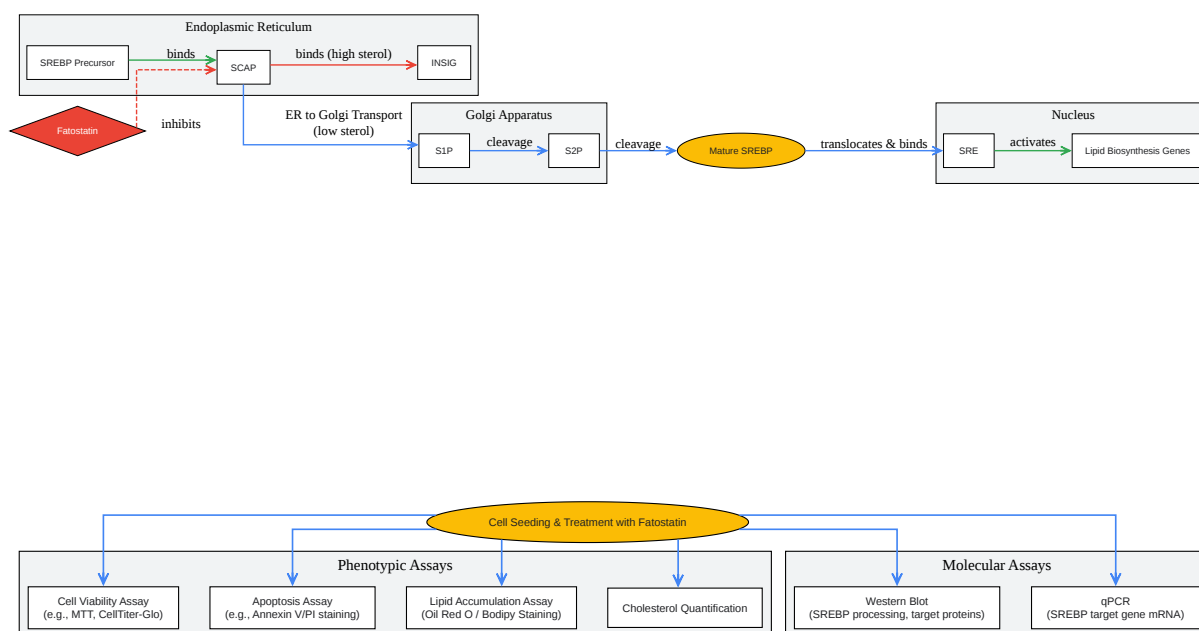
## Introduction

**Fatostatin** is a small molecule inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical signaling cascade that governs the homeostasis of cholesterol and fatty acids.[1][2][3] By binding to the SREBP cleavage-activating protein (SCAP), **Fatostatin** effectively blocks the transport of SREBPs from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3][4] This inhibition prevents the proteolytic cleavage and activation of SREBPs, leading to a downstream reduction in the transcription of genes involved in lipogenesis and cholesterologenesis.[2][3][5] Consequently, **Fatostatin** has emerged as a valuable tool for investigating lipid metabolism and as a potential therapeutic agent for various diseases, including cancer and metabolic disorders.[3][5]

These application notes provide a comprehensive guide to selecting appropriate cell lines for studying the multifaceted effects of **Fatostatin**. The recommendations are tailored for researchers investigating its mechanism of action, anti-cancer properties, and impact on lipid metabolism.

## Mechanism of Action: The SREBP Signaling Pathway

The SREBP signaling pathway is a central regulator of cellular lipid metabolism. Inactivated SREBP precursors reside in the ER membrane, bound to SCAP. When cellular sterol levels are low, the SREBP-SCAP complex is transported to the Golgi. There, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor. The liberated N-terminal domain, the mature SREBP, then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, activating their transcription.[6][7] **Fatostatin** disrupts this process by binding to SCAP, preventing its exit from the ER.[2][4]



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